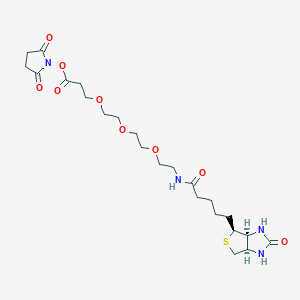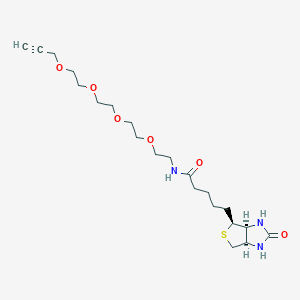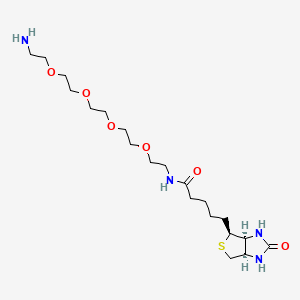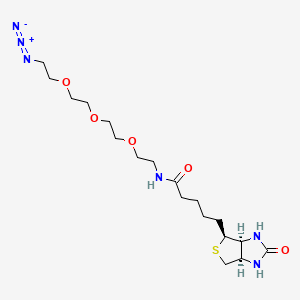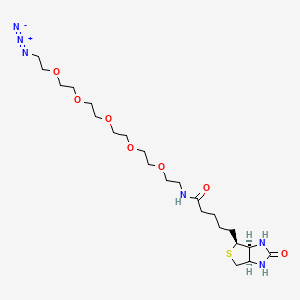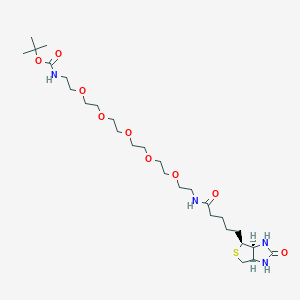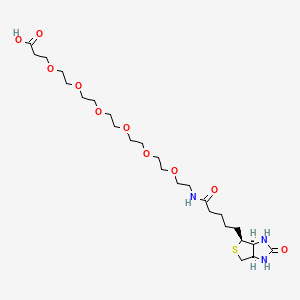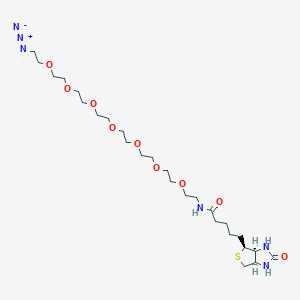
BMDB-Hydrochlorid
Übersicht
Beschreibung
BMDB (hydrochloride) is an analytical reference standard categorized as a cathinone . It is intended for research and forensic applications .
Synthesis Analysis
BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .Molecular Structure Analysis
The formal name of BMDB (hydrochloride) is 1- (1,3-benzodioxol-5-yl)-2- [ (phenylmethyl)amino]-1-butanone, monohydrochloride . The InChi Code is InChI=1S/C18H19NO3.ClH/c1-2-15 (19-11-13-6-4-3-5-7-13)18 (20)14-8-9-16-17 (10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H .Physical And Chemical Properties Analysis
BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .Wissenschaftliche Forschungsanwendungen
Forensische Chemie & Toxikologie
BMDB-Hydrochlorid ist ein analytischer Referenzstandard, der als Kathinon eingestuft wird {svg_1}. Es wird hauptsächlich in der forensischen Chemie verwendet, um synthetische Kathinone in verschiedenen biologischen Proben zu identifizieren und zu quantifizieren. Diese Anwendung ist für toxikologische Analysen, insbesondere bei Drogenmissbrauch, von entscheidender Bedeutung, da sie zur genauen Erkennung dieser Substanzen beiträgt.
Massenspektrometrie
Im Bereich der analytischen Chemie dient this compound als Referenzverbindung für die Massenspektrometrie {svg_2}. Seine klar definierte Struktur und Reinheit ermöglichen die Kalibrierung von Massenspektrometriegeräten, um präzise Messungen in der Forschung mit komplexen chemischen Analysen zu gewährleisten.
Stimulanzienforschung
Als Substanz, die strukturell mit Kathinonen verwandt ist, wird this compound in der pharmakologischen Forschung verwendet, um die Auswirkungen von Stimulanzien auf das zentrale Nervensystem zu untersuchen {svg_3}. Diese Forschung kann zu einem besseren Verständnis der Wirkmechanismen von Stimulanzien führen und möglicherweise zur Entwicklung therapeutischer Wirkstoffe beitragen.
Single-Cell-Transkriptomik
Obwohl nicht direkt mit this compound verwandt, bezieht sich das Akronym BMDB auch auf eine umfassende Datenbank und einen Webserver für integrierte Single-Cell-Transkriptomdaten des Knochenmarkmikromilieus {svg_4}. Diese Ressource ist von unschätzbarem Wert für Forscher, die Hämatopoese und die Knochenmarknische auf Einzelzellniveau untersuchen.
Hämatopoetische Stammzellforschung
Die BMDB-Datenbank bietet Werkzeuge für die interaktive Datenanalyse, die für die Identifizierung verschiedener Zelltypen innerhalb der Knochenmarknische und das Verständnis ihrer Rolle in der Hämatopoese unerlässlich sind {svg_5}. Diese Anwendung ist für die Weiterentwicklung der Stammzellforschung und der regenerativen Medizin von Bedeutung.
Aufklärung des molekularen Mechanismus
Mithilfe der BMDB-Datenbank können Wissenschaftler Entwicklungstrajektorien von Zellen abgrenzen und molekulare Mechanismen aufklären, die an verschiedenen biologischen Prozessen beteiligt sind {svg_6}. Dies ist besonders nützlich, um die Pfade aufzudecken, die Zelldifferenzierung und -funktion steuern.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The biochemical properties of BMDB Hydrochloride are not well-documented in the literature. As a cathinone, it is likely to interact with various enzymes, proteins, and other biomolecules. Cathinones are known to interact with monoamine transporters, particularly the dopamine transporter, and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
Based on its classification as a cathinone, it is likely to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to changes in neurotransmitter levels and subsequent alterations in gene expression .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXPEUAMMQTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342535 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823865-05-9 | |
| Record name | Bmdb (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMDB (hydrochloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







